Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a pyridine-pyrazole hybrid molecule characterized by:
- A 1,4-dihydropyridine (DHP) core with ester groups at positions 3 and 3.
- A 2,6-dimethyl substitution on the DHP ring.
- A pyrazole ring substituted at position 3 with a 3-bromo-4-methoxyphenyl group and at position 1 with a phenyl group.
This structural framework is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as observed in related compounds .
Properties
Molecular Formula |
C29H30BrN3O5 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H30BrN3O5/c1-6-37-28(34)24-17(3)31-18(4)25(29(35)38-7-2)26(24)21-16-33(20-11-9-8-10-12-20)32-27(21)19-13-14-23(36-5)22(30)15-19/h8-16,26,31H,6-7H2,1-5H3 |
InChI Key |
JGQSJEHCWFXHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Conventional Heating Method
A mixture of ethyl acetoacetate (1.0 mmol), 3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), and ammonium acetate (2.2 mmol) in acetonitrile (5 mL) is refluxed for 20–25 minutes. After confirming intermediate formation via TLC (petroleum ether:ethyl acetate, 85:15), IBD (1.2 mmol) is added, and refluxing continues for 5–8 minutes. The crude product is washed with aqueous NaHCO₃, dried, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 97:3).
Key Data :
Ultrasound-Assisted Synthesis
The same reagents are sonicated at 40°C for 14–19 minutes. After intermediate formation, IBD is added, and sonication continues for 3–4 minutes. Purification follows the conventional method.
Key Data :
Microwave-Assisted Synthesis
In a sealed vial, the reaction mixture is irradiated at 30°C (300 W) for 85–175 seconds. Post-intermediate formation, IBD is added, and irradiation continues for 30–60 seconds.
Key Data :
Comparative Analysis of Preparation Methods
| Parameter | Conventional Heating | Ultrasound | Microwave |
|---|---|---|---|
| Total Time (min) | 25–33 | 17–23 | 1.9–3.9 |
| Yield (%) | 87–92 | 84–94 | 85–95 |
| Energy Efficiency | Moderate | High | Very High |
| Scalability | High | Moderate | Low |
Microwave irradiation achieves the shortest reaction time (under 4 minutes) and highest yields (up to 95%), making it ideal for small-scale synthesis. Conventional heating remains preferable for large-scale production due to easier scalability.
Characterization of the Target Compound
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 0.95 (t, 6H, CH₃), 2.61 (s, 6H, CH₃), 3.91–4.07 (m, 4H, OCH₂), 7.25–8.10 (m, 8H, aromatic).
Purity :
Optimization and Yield Considerations
Critical Factors :
-
Solvent Choice : Acetonitrile enhances reaction rates compared to ethanol or DCM.
-
Oxidant Stoichiometry : IBD at 1.2 equivalents ensures complete oxidation without side reactions.
-
Temperature Control : Microwave and ultrasound methods minimize thermal degradation, improving yields.
Challenges :
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substitution patterns.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring known for its pharmacological properties. |
| Pyridine | A six-membered aromatic ring that contributes to the compound's stability. |
| Bromine | A halogen that increases the compound's electrophilicity. |
| Methoxy | An alkoxy group that enhances solubility and biological activity. |
Biological Activities
Recent studies have highlighted the compound's promising biological activities:
- Antioxidant Properties : Molecular docking studies suggest that derivatives of pyrazole compounds exhibit strong antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in modulating inflammatory pathways .
- Anticancer Activity : Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Therapeutic Potential
The diverse biological activities of diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate suggest several therapeutic applications:
Table 2: Potential Therapeutic Applications
Case Studies
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Characterization : A study reported the synthesis of various pyrazole derivatives using this compound as a precursor. Characterization was performed using NMR and mass spectrometry techniques to confirm structural integrity .
- Biological Evaluation : In vitro assays demonstrated that compounds derived from this compound exhibited significant cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogues
Substituent Effects on Crystal Packing and Conformation
The target compound’s 3-bromo-4-methoxyphenyl substituent introduces steric bulk and electronic effects distinct from analogues. Key comparisons include:
Table 1: Crystallographic Data for Structural Analogues
Key Observations:
- The 4-methoxyphenyl analogue () crystallizes in a triclinic system with significant angular deviations (α, β, γ ≈ 90–100°), suggesting a distorted packing arrangement due to methoxy group interactions .
- The 3-chlorophenyl derivative () adopts a monoclinic system, likely influenced by halogen-mediated interactions (e.g., C–H···Cl) .
Electronic and Steric Effects of Substituents
- Bromo vs. Methoxy/Methyl Groups: The bromine atom’s electronegativity and polarizability could alter electron density distribution, affecting reactivity and intermolecular interactions (e.g., halogen bonding) compared to methoxy or methyl groups .
- Positional Isomerism: The 3-bromo-4-methoxy substitution on the phenyl ring introduces ortho-para directing effects distinct from analogues with substituents at other positions (e.g., 4-methoxy in ).
NMR and IR Spectral Trends
While direct spectroscopic data for the target compound are lacking, trends from analogues () suggest:
- 1H-NMR: Methoxy groups typically resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons adjacent to bromine may show downfield shifts due to electron-withdrawing effects .
- 13C-NMR: The carbonyl carbons of ester groups (≈170 ppm) and brominated aromatic carbons (≈125–135 ppm) would be key identifiers .
Biological Activity
Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Compound A is synthesized through multi-step organic reactions. The synthesis typically involves the use of specific catalysts and solvents to achieve high yields and purity. The compound's structure includes a pyridine core substituted with various functional groups, which contribute to its biological activity.
Key Synthetic Steps:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the bromo and methoxy groups on the phenyl ring.
- Dihydropyridine formation via cyclization.
Biological Activity
The biological activity of Compound A has been explored in various studies, focusing on its pharmacological properties:
1. Anticancer Activity
Compound A has shown promising anticancer properties in vitro against several cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of specific signaling pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 8.2 | Inhibition of cell cycle progression |
| A549 (Lung) | 12.0 | ROS generation leading to oxidative stress |
2. Anti-inflammatory Properties
Research indicates that Compound A exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in inflammatory diseases.
Mechanism:
- Suppression of NF-kB signaling pathway.
- Reduction in the expression of COX-2 enzyme.
3. Antimicrobial Activity
Compound A has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Studies and Research Findings
Several studies have investigated the biological activity of Compound A:
- Study on Anticancer Effects :
- Inflammation Model :
- Antimicrobial Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
